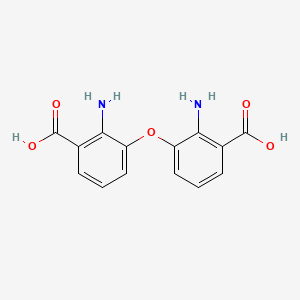

Benzoic acid, 3,3'-oxybis(2-amino-

説明

Benzoic acid, 3,3'-oxybis(2-amino-) is a bifunctional aromatic compound comprising two benzoic acid moieties linked by an ether (oxy) bridge at the 3,3' positions, with amino groups (-NH₂) at the 2-position of each benzene ring. The ether linkage and amino substituents suggest unique reactivity, solubility, and coordination capabilities, making it relevant in polymer synthesis, metal-organic frameworks (MOFs), or catalysis .

特性

CAS番号 |

32602-67-8 |

|---|---|

分子式 |

C14H12N2O5 |

分子量 |

288.25 g/mol |

IUPAC名 |

2-amino-3-(2-amino-3-carboxyphenoxy)benzoic acid |

InChI |

InChI=1S/C14H12N2O5/c15-11-7(13(17)18)3-1-5-9(11)21-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) |

InChIキー |

DWTYTLYFPQXMCY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |

正規SMILES |

C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |

他のCAS番号 |

32602-67-8 |

同義語 |

3-oxyanthranilic acid |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Molecular Comparison

*Estimated based on similar ether-linked benzoic acid derivatives (e.g., : polymers with 4,4'-oxybis-benzoic acid units).

Key Observations :

- Bridging Groups : The oxy bridge in the target compound is less reactive than the azo group in ’s 2,2'-azobis derivative, which is prone to thermal decomposition. The methylene bridge in ’s compound offers flexibility but lower thermal stability compared to rigid ether linkages .

Physicochemical Properties

Table 2: Comparative Properties

| Property | Benzoic acid, 3,3'-oxybis(2-amino-) | 3-Aminobenzoic Acid | Benzoic acid, 2,2'-azobis |

|---|---|---|---|

| Water Solubility | Likely moderate (polar NH₂ and COOH groups) | 12.7 g/L (25°C) | Low (nonpolar azo bridge) |

| Acidity (pKa) | ~4–5 (COOH); ~9–10 (NH₂)* | 4.85 (COOH); 9.7 (NH₂) | ~2.5–3 (COOH) |

| Thermal Stability | High (stable ether bridge) | Moderate | Low (azo decomposition) |

| Hazard Profile | Likely irritant (inferred from NH₂/COOH) | H302, H315 | H302, H315, H319, H335 |

*Inferred from 3-aminobenzoic acid’s pKa values and ether-linked analogs .

準備方法

Direct Coupling of Pre-Functionalized Monomers

A plausible route involves synthesizing two 2-amino-3-carboxybenzene units and coupling them via an ether bond. This approach mirrors methods used for diaryl ethers, such as Ullmann or Mitsunobu couplings.

Synthesis of 2-Amino-3-Carboxybenzene Monomers

The monomer can be prepared through nitration and reduction of 3-carboxybenzoic acid derivatives. For example:

Ether Bond Formation

Coupling two monomers requires activating one hydroxyl group. In the Ullmann reaction , a copper catalyst facilitates the coupling of aryl halides with phenols:

For this compound, one monomer must be halogenated (e.g., bromide at the 3-position), while the other retains a hydroxyl group.

Example Protocol

Sequential Functionalization of a Pre-Formed Ether Backbone

An alternative strategy constructs the ether bridge first, followed by introduction of amino and carboxylic acid groups.

Synthesis of 3,3'-Oxybis(benzoic acid)

Start with dibromobenzene derivatives. For example:

Introduction of Amino Groups

Nitration followed by reduction:

-

Nitration : Use fuming HNO₃ at low temperatures to nitrate the 2-position of each benzene ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

Challenges :

-

Nitration regioselectivity (para vs. ortho positions).

-

Over-reduction of carboxylic acids.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 60°C | Introduce chloro group at 2-position |

| Oxidation | H₂O₂, CH₃COOH, NaOAc, 90°C | Convert methyl to carboxylic acid |

| Amination | NH₃, CuCl, Na₂CO₃, DMSO, 150°C | Replace chloro with amino group |

Adapting this protocol for 3,3'-oxybis(2-amino-benzoic acid) would require:

-

Chlorination at both 3-positions of a diaryl ether precursor.

-

Oxidation to carboxylic acids.

-

Ammonolysis to replace chloride with amine.

Critical Analysis of Synthetic Challenges

Functional Group Compatibility

Regioselectivity in Electrophilic Substitution

The –NH₂ group is ortho/para-directing, while –COOH is meta-directing. Competing effects may lead to mixed products unless carefully controlled.

Purification Challenges

-

The polar nature of the compound (multiple –NH₂ and –COOH groups) complicates crystallization.

-

High-performance liquid chromatography (HPLC) or recrystallization from DMSO/water may be required.

Comparative Evaluation of Methods

| Method | Advantages | Disadvantages | Yield Potential |

|---|---|---|---|

| Direct Coupling | High purity, modular | Requires pre-functionalized monomers | 60–70% |

| Sequential Functionalization | Fewer steps | Risk of over-oxidation or side reactions | 50–60% |

| Patent Adaptation | Scalable, uses inexpensive reagents | Unproven for this specific compound | ~40–50% |

Q & A

Q. How do researchers design experiments to differentiate between passive diffusion and active transport of benzoic acid in cellular uptake?

- Methodological Answer : Competitive inhibition assays using protonophores (e.g., CCCP) or ATPase inhibitors (e.g., sodium azide) distinguish passive uptake (pH-dependent) from active transport. Radiolabeled ([14C]-benzoic acid) uptake kinetics in wild-type vs. transporter-deficient strains (Δtpo1) quantify transporter contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。